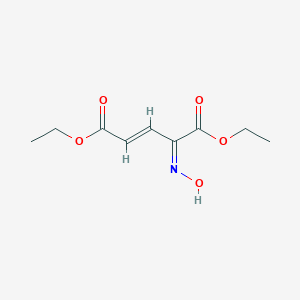
Diethyl 4-(hydroxyimino)-2-pentenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(hydroxyimino)-2-pentenedioate, also known as DEHPD, is a synthetic compound that belongs to the family of nitrones. It is widely used in scientific research for its potential therapeutic properties. DEHPD has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
Diethyl 4-(hydroxyimino)-2-pentenedioate exerts its therapeutic effects through multiple mechanisms. It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, improve cognitive function, and enhance mitochondrial function. Additionally, this compound has been shown to promote angiogenesis and wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 4-(hydroxyimino)-2-pentenedioate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous-based experiments. Additionally, it has a low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on Diethyl 4-(hydroxyimino)-2-pentenedioate. One area of interest is the development of more effective delivery methods to increase its bioavailability. Another area of interest is the investigation of its potential therapeutic properties in other disease models, such as cancer and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its therapeutic potential.
Synthesemethoden
Diethyl 4-(hydroxyimino)-2-pentenedioate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization and dehydration. The resulting product is then subjected to esterification with diethyl sulfate to yield this compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(hydroxyimino)-2-pentenedioate has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to exhibit potent antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C9H13NO5 |
|---|---|
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
diethyl (E,4Z)-4-hydroxyiminopent-2-enedioate |
InChI |
InChI=1S/C9H13NO5/c1-3-14-8(11)6-5-7(10-13)9(12)15-4-2/h5-6,13H,3-4H2,1-2H3/b6-5+,10-7- |
InChI-Schlüssel |
GLBWGBBRYJWTFT-LXGGSRJLSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C(=N/O)/C(=O)OCC |
SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C=CC(=NO)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


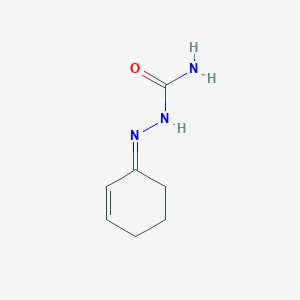
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
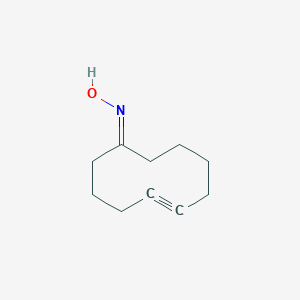
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
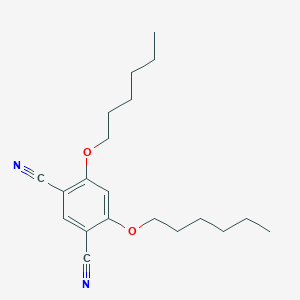
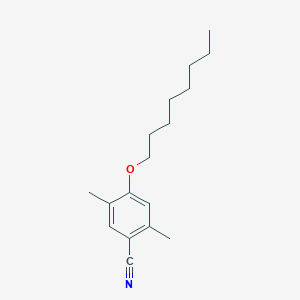
![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)


